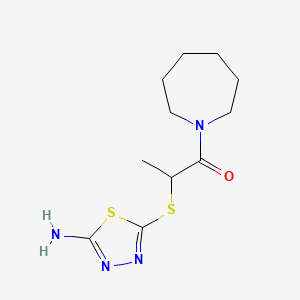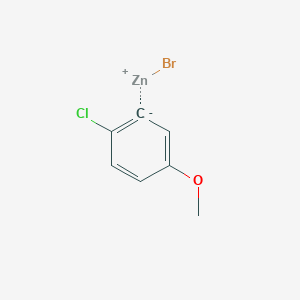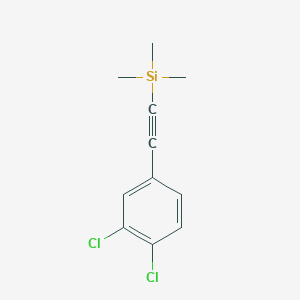
(3,4-Dichloro-phenylethynyl)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichloro-phenylethynyl)-trimethyl-silane is an organosilicon compound characterized by the presence of a phenylethynyl group substituted with two chlorine atoms at the 3 and 4 positions, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is carried out between 3,4-dichloroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(3,4-Dichloro-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form the corresponding phenylethyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include various substituted phenylethynyl derivatives.
Oxidation: Products include phenylacetic acids or aldehydes.
Reduction: Products include phenylethyl derivatives.
科学的研究の応用
(3,4-Dichloro-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.
作用機序
The mechanism of action of (3,4-Dichloro-phenylethynyl)-trimethyl-silane involves its interaction with molecular targets through its phenylethynyl and trimethylsilyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- (3,4-Dichlorophenyl)-trimethylsilane
- (3,4-Dichlorophenyl)-ethynylsilane
- (3,4-Dichlorophenyl)-dimethylsilane
Uniqueness
(3,4-Dichloro-phenylethynyl)-trimethyl-silane is unique due to the presence of both phenylethynyl and trimethylsilyl groups, which confer distinct chemical reactivity and stability. This combination of functional groups makes it a versatile compound in various synthetic and research applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H12Cl2Si |
|---|---|
分子量 |
243.20 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Cl2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3 |
InChIキー |
MMDZGXFBNJYFID-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
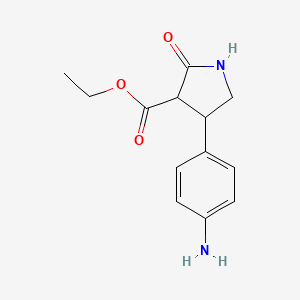
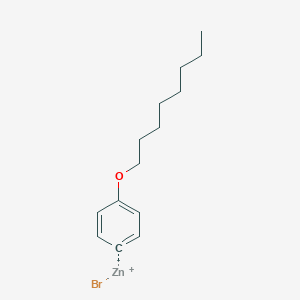
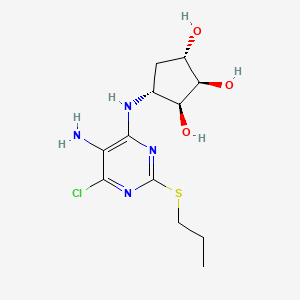
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)

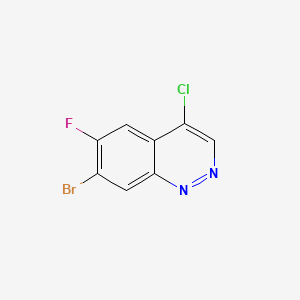
![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)

![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)
